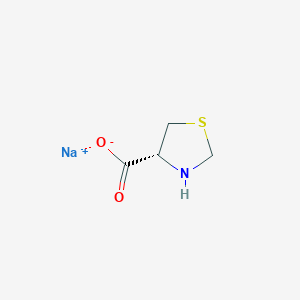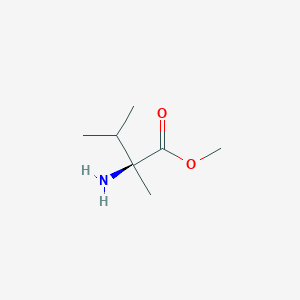
己酰甘氨酸
描述
Synthesis Analysis
The synthesis of molecules related to hexanoylglycine has been explored through various chemical reactions, including the Petasis Mannich reaction, which is accelerated by hexafluoroisopropanol for the synthesis of pyrrolidine-derived arylglycines. This process has demonstrated high diastereoselectivities and significantly reduced reaction times from multiple days to less than 24 hours (Nanda & Trotter, 2005). Other methods include electrochemical decarboxylation of N-arylglycines, facilitating the synthesis of tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones through annulation reactions initiated by this process (Cui, Zhong, & Huang, 2023).
Molecular Structure Analysis
The study of hexanoylglycine-related compounds extends to the molecular structure analysis, as seen in the structural determination of a hexanuclear Th(IV)-glycine complex. This complex demonstrated a specific arrangement preserved within a crystal, highlighting the intricate relationships between hydrolysis and ligation by glycine in the formation of such complexes (Hennig et al., 2012).
Chemical Reactions and Properties
Hexanoylglycine and its derivatives undergo various chemical reactions, contributing to the understanding of their properties. For instance, the synthesis and characterization of the acid hexamolybdocobaltate(III) complex with amino acid glycine elucidates the structural properties and potential chemical behaviors of glycine-derived complexes (Kaziev et al., 2020).
Physical Properties Analysis
The physical properties of hexanoylglycine and related compounds are crucial for their practical applications and understanding. Bomb calorimetric and NMR studies, for example, have been used to determine the enthalpy of combustion and formation for crystalline hexaglycine, providing insights into the energy content and stability of glycine oligomers (Colbert et al., 1989).
Chemical Properties Analysis
The chemical properties of hexanoylglycine and its analogs have been a subject of investigation to understand their reactivity and potential applications. The synthesis and spectroscopic characterization of organotin derivatives of N-benzoylglycylglycine provide insights into the coordination chemistry and potential catalytic activities of these complexes (Ruisi & Giudice, 1991).
科学研究应用
神经科学研究:在预先用β-淀粉样肽和六氟异丙醇处理的情况下,已发现己酰甘氨酸会影响大鼠神经元中的氯离子电流。这表明其在神经科学研究中的潜在作用以及对神经元功能的影响(Solntseva & Bukanova, 2017)。
医学诊断应用:尿液中的己酰甘氨酸测量对于诊断中链脂肪酰辅酶A脱氢酶(MCAD)缺乏具有高度特异性。这使其在医学领域中成为快速可靠的诊断方法(Rinaldo et al., 2010)。
新生儿筛查:对尿液中己酰甘氨酸的定量对于新生儿筛查中准确诊断MCAD缺乏至关重要,突显了其在儿科医学中的重要性(Downing et al., 2008)。
植物生物学:己酰甘氨酸是真菌中复杂碳水化合物的一部分,作为植物中的调节分子。这突显了其在植物生物学中的作用以及在农业研究中的潜力(Sharp et al., 1984)。
代谢研究:研究表明高脂饮食会影响线粒体氧化途径和己酰甘氨酸的排泄。这可以用于理解代谢过程和生酮途径的调节(Boulangé等,2013)。
生化分析:已开发出新方法来提高在人类尿液中定量脂肪酰甘氨酸(如己酰甘氨酸)的灵敏度。这一进展可以帮助发现新的疾病生物标志物,并改善代谢错误的诊断(Stanislaus et al., 2012)。
作用机制
Target of Action
Hexanoylglycine is a fatty acid metabolite that primarily targets the enzyme glycine N-acyltransferase (EC 2.3.1.13) . This enzyme catalyzes the chemical reaction between acyl-CoA and glycine, leading to the production of CoA and N-acylglycine .
Mode of Action
Hexanoylglycine is produced through the action of glycine N-acyltransferase . This enzyme catalyzes the chemical reaction where acyl-CoA and glycine are converted into CoA and N-acylglycine . The production of Hexanoylglycine is a part of this biochemical reaction.
Biochemical Pathways
Hexanoylglycine is involved in the metabolic pathways related to fatty acid metabolism . It is a minor metabolite of fatty acids, and its excretion is increased in several inborn errors of metabolism . The measurement of Hexanoylglycine in body fluids can be used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation .
Pharmacokinetics
It is known that it appears in the urine of patients with hereditary medium-chain acyl-coa dehydrogenase (mcad) deficiency This suggests that it is excreted from the body through the urinary system
Result of Action
The presence of Hexanoylglycine in urine is increased in patients with medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and multiple acyl-CoA dehydrogenase deficiency (MADD, glutaric aciduria type II) . It may also be found in urine in patients with severe ketosis . Therefore, the molecular and cellular effects of Hexanoylglycine’s action are often associated with these metabolic disorders.
Action Environment
The action of Hexanoylglycine can be influenced by various environmental factors. For instance, the concentration of Hexanoylglycine in urine can be affected by the patient’s health status. It has been observed that certain acyl glycines, including Hexanoylglycine, are excreted in high concentration only when the patients are acutely ill
安全和危害
Hexanoylglycine is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2, H319) according to Regulation (EC) No 1272/2008 . It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of damaging fertility . It also causes damage to organs through prolonged or repeated exposure .
未来方向
Hexanoylglycine is used as a urinary biomarker for several indications . It is normally biosynthesized from hexanoyl-CoA and glycine by the mitochondrial enzyme glycine N-acyltransferase . In the future, the sample-triplex strategy using the DEAPPZ isotopologues could successfully reduce the analysis time in the urinary Hexanoylglycine quantification .
属性
IUPAC Name |
2-(hexanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKIPHSXMXJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178739 | |
| Record name | N-Caproylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hexanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hexanoylglycine | |
CAS RN |
24003-67-6 | |
| Record name | Hexanoylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24003-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Caproylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24003-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Caproylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexanamidoacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV44XX9H2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the clinical significance of hexanoylglycine?
A: Hexanoylglycine is not a therapeutic agent but serves as a valuable diagnostic biomarker, particularly for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. [, , , , ] This inherited metabolic disorder disrupts the body's ability to break down medium-chain fatty acids, leading to the accumulation of metabolites like hexanoylglycine in urine. Elevated urinary hexanoylglycine levels strongly indicate MCAD deficiency. [, , , ]
Q2: Are there other conditions where hexanoylglycine levels might be elevated?
A: While highly specific to MCAD deficiency, research suggests that hexanoylglycine levels may be transiently elevated in newborns due to immature gut flora. [] Additionally, elevated levels have been observed in conditions mimicking MCAD deficiency, such as multiple acyl-CoA dehydrogenase deficiency (MADD) and glutaric aciduria type II. [, , ] Other potential causes include Jamaican vomiting sickness, a condition potentially linked to the ingestion of unripe ackee fruit. []
Q3: How early can hexanoylglycine be detected in individuals with MCAD deficiency?
A: Studies demonstrate the presence of elevated hexanoylglycine in newborns with MCAD deficiency, highlighting its potential for early diagnosis through newborn screening programs. [, , ]
Q4: Can hexanoylglycine be detected in samples other than urine?
A: Yes, besides urine, hexanoylglycine has been detected in blood spots, making it a potential marker for newborn screening using dried blood spot samples. [] Additionally, its presence has been observed in vitreous humor, a fluid found inside the eye, suggesting its potential for postmortem diagnosis of MCAD deficiency. []
Q5: What analytical methods are used to measure hexanoylglycine levels?
A: Gas chromatography-mass spectrometry (GC-MS) is widely employed for accurate and sensitive hexanoylglycine quantification. [, , , ] The technique involves separating compounds based on their volatility and then analyzing their mass-to-charge ratios. Stable isotope dilution techniques, using labeled internal standards like n-hexanoyl(1,2-13C)glycine, enhance the accuracy and precision of GC-MS analysis. []
Q6: Are there any alternative methods for hexanoylglycine analysis?
A: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) has emerged as a powerful alternative for quantifying hexanoylglycine. [] This method offers advantages like high sensitivity, selectivity, and the ability to analyze multiple samples simultaneously using multiple isotopologous reagents. []
Q7: What is the molecular formula and weight of hexanoylglycine?
A: Hexanoylglycine has the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. []
Q8: Are there any computational chemistry studies on hexanoylglycine?
A: Research on hexanoylglycine primarily focuses on its analytical detection and clinical significance as a biomarker. While computational studies specifically focusing on hexanoylglycine are limited, broader computational approaches, such as metabolomics data analysis, contribute to understanding metabolic pathways and disease mechanisms associated with its elevation. [, , , , ]
Q9: What is the environmental impact of hexanoylglycine?
A9: Given its role as an endogenous metabolite and diagnostic marker, limited information is available regarding the environmental impact of hexanoylglycine.
Q10: Are there any alternatives or substitutes for hexanoylglycine as a biomarker?
A: While hexanoylglycine remains a specific biomarker for MCAD deficiency, other medium-chain acylcarnitines, particularly octanoylcarnitine, are also investigated as potential diagnostic markers for the disorder. [] Combining multiple biomarkers can enhance the accuracy and sensitivity of MCAD deficiency diagnosis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B26046.png)
![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)
![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)




